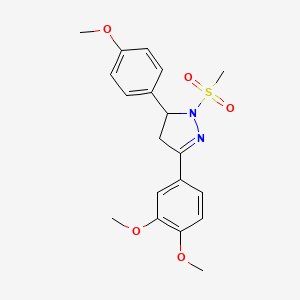
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two methoxy groups and a methylsulfonyl moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds similar to This compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM , compared to standard drugs like dexamethasone . This suggests that the compound may be effective in treating inflammatory diseases.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, derivatives similar to the target compound have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. One derivative exhibited an IC₅₀ value of 0.08 µM , indicating strong antiproliferative activity comparable to established anticancer agents like erlotinib .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Pyrazole derivatives have been tested against various pathogens, including E. coli and S. aureus, with promising results indicating significant antibacterial activity . The presence of specific functional groups in the structure enhances this activity.
4. Other Biological Activities
In addition to the aforementioned activities, compounds within this class have shown potential as monoamine oxidase B (MAO-B) inhibitors and have demonstrated antiviral properties . These findings suggest a broad therapeutic potential for pyrazole derivatives.
Case Studies
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:
- Selvam et al. synthesized a series of 1-thiocarbamoyl pyrazoles and evaluated their anti-inflammatory and MAO-B inhibitory activities, finding several compounds with promising effects comparable to indomethacin .
- Burguete et al. focused on synthesizing 1,5-diaryl pyrazoles and found notable antibacterial activity against multiple strains, reinforcing the importance of structural modifications for enhancing efficacy .
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-8-5-13(6-9-15)17-12-16(20-21(17)27(4,22)23)14-7-10-18(25-2)19(11-14)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMMKDTHQONIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














